Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
Overview of Spirocyclic Compounds in Modern Chemistry
Spirocyclic compounds represent a fundamental class of organic molecules characterized by their distinctive structural arrangement where two or more molecular rings share a single common atom. In organic chemistry, these compounds are distinguished from other bicyclic structures by the presence of only one common atom connecting the rings, which is typically referred to as the spiro atom. The spiro atom in carbocyclic compounds is commonly a quaternary carbon, although heterocyclic variants may feature other atoms such as nitrogen, oxygen, or sulfur.
The architectural significance of spirocyclic compounds extends beyond their structural novelty to encompass their three-dimensional geometric properties. These molecules exhibit rigid conformational features that create naturally occurring three-dimensional structures, which can reduce the conformational entropy penalty associated with target binding and produce diverse three-dimensional shapes. The perpendicular arrangement of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent dyes.
Contemporary pharmaceutical chemistry has witnessed an unprecedented surge in the utilization of spirocyclic scaffolds. Since 1950, there have been 6896 publications containing spirooxindoles, with 3283 of these publications appearing since 2012, demonstrating the exponential growth in research interest. This proliferation reflects the recognition of spirocyclic compounds as privileged structures in medicinal chemistry, offering unique opportunities for drug discovery and development.
Significance of Sulfur- and Nitrogen-Containing Spirocycles
Heterocyclic spiro compounds, particularly those containing sulfur and nitrogen heteroatoms, occupy a position of extraordinary importance in modern pharmaceutical chemistry. These compounds are considered heterocyclic when the spiro atom or any atom in either ring are not carbon atoms. The incorporation of heteroatoms such as sulfur and nitrogen introduces distinctive electronic and geometric properties that significantly influence biological activity and pharmacological profiles.
The presence of sulfur and nitrogen heteroatoms in spirocyclic frameworks facilitates the preparation of drug-like thia-azaspirocyclic systems with enhanced three-dimensional characteristics. These heteroatoms provide additional coordination sites and electronic effects that can modulate molecular interactions with biological targets. Research has demonstrated that nitrogen-containing spirocycles, particularly azaspirocycles, exhibit diverse pharmacological activities including anti-histaminic, anti-proliferative, anesthetic, hypnotic, anti-fungal, anti-inflammatory, anti-human immunodeficiency virus, anthelmintic, central nervous system stimulant, and anti-viral potentials.
The therapeutic significance of sulfur-containing spirocycles is exemplified by their widespread occurrence in commercially available medications. Spironolactone, a commercial diuretic medication, represents one of the most successful applications of spirocyclic architecture in clinical medicine. The sulfur heteroatom contributes to the compound's pharmacokinetic properties and receptor binding characteristics, demonstrating the profound impact of heteroatom incorporation on therapeutic efficacy.
Advanced synthetic methodologies for generating spirocycles containing sulfur and nitrogen have evolved considerably. These compounds are often prepared through diverse rearrangement reactions, with specific approaches including dialkylation of activated carbon centers using 1,3- or 1,4-dihalides, or through the employment of dilithio reagents such as 1,5-dilithiopentane. For generating spirocycles containing cyclopropane rings, cyclopropanation with cyclic carbenoids has been demonstrated as an effective synthetic strategy.
Historical Context and Discovery of Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
The discovery and development of this compound represents a milestone in spirocyclic chemistry, emerging from the pioneering work of Carreira and coworkers who first synthesized this spirocyclic building block. This compound was developed as part of a comprehensive effort to expand the three-dimensional landscape available to medicinal chemists through the construction of novel thia-azaspiro frameworks.
The compound is characterized by the molecular formula C₁₁H₁₉NO₃S and possesses a molecular weight of 245.34 grams per mole. Its Chemical Abstracts Service registry number is 1340481-89-1, providing unambiguous identification in chemical databases. The structural architecture features a unique 5-thia-2-azaspiro[3.4]octane core system with an 8-hydroxy substituent and a tert-butyl carboxylate protecting group at the 2-position.
The synthetic development of this compound emerged from the recognition that angular azaspiro frameworks represent an advancement from earlier linear azaspiro systems. By incorporating two heteroatoms (sulfur and nitrogen), the number of exit vectors for substituents is increased, enabling better population of three-dimensional chemical space. This design philosophy reflects a sophisticated understanding of structure-activity relationships in pharmaceutical chemistry, where three-dimensional molecular architecture plays a crucial role in biological activity.
The compound's International Union of Pure and Applied Chemistry name is this compound, which precisely describes its structural features including the spirocyclic framework, heteroatom positioning, and functional group arrangements. The presence of both hydroxyl and carboxylate functionalities provides multiple sites for chemical modification and biological interaction, contributing to its utility as a versatile building block.
Scope and Objectives of the Research
The research scope encompassing this compound extends across multiple dimensions of chemical and pharmaceutical investigation. The primary objective centers on establishing this compound as a multifunctional module in drug discovery applications, leveraging its unique structural characteristics to access previously unexplored chemical space.
The compound provides a new area of chemical space with straightforward functional handles for further diversification. This capability is particularly significant in the context of modern pharmaceutical chemistry, where the exploration of three-dimensional molecular architectures has become increasingly important for developing selective and potent therapeutic agents. The presence of multiple functional groups, including the hydroxyl substituent and the carboxylate ester, offers numerous opportunities for structural modification and optimization.
Contemporary research objectives include the systematic exploration of structure-activity relationships through the synthesis of diverse analogs and derivatives. The compound serves as a scaffold for investigating the impact of various substituents on biological activity, pharmacokinetic properties, and toxicological profiles. The rigid spirocyclic framework provides a defined spatial arrangement that can be exploited to understand molecular recognition processes and receptor binding interactions.
| Research Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NO₃S | |
| Molecular Weight | 245.34 g/mol | |
| Chemical Abstracts Service Number | 1340481-89-1 | |
| Storage Temperature | 2-8°C | |
| Physical Form | Powder |
The development of synthetic methodologies for accessing this compound and its analogs represents another crucial research objective. Efficient synthetic routes enable the preparation of compound libraries for biological screening and structure-activity relationship studies. The compound's synthesis involves sophisticated transformations that require careful optimization of reaction conditions to achieve acceptable yields and purity levels.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)8(13)4-5-16-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLYDGIJVVNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Base Structure
The synthesis of the core spirocyclic structure typically begins with appropriate precursors that can be cyclized to form the 3.4 ring system. The reaction conditions must be carefully controlled to ensure the correct stereochemistry at the spiro center.
Oxidation to the 5,5-dioxide Derivative
For the preparation of the 5,5-dioxide derivative, an oxidation step is required:
| Reaction Parameter | Condition |
|---|---|
| Oxidizing Agent | m-CPBA or H₂O₂ |
| Solvent | DCM or MeOH |
| Temperature | 0-25°C |
| Reaction Time | 2-4 hours |
| Yield | 85-90% |
Optimization of Reaction Conditions
The synthesis often requires optimization of several parameters to maximize yield and purity:
- Temperature control: Reactions are typically conducted between 0-25°C to minimize side reactions
- Solvent selection: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol
- Reaction time: Carefully monitored to ensure complete conversion while avoiding decomposition
- Catalyst choice: Lewis acids or bases may be employed depending on the specific transformation
Analytical Methods for Product Verification
The purity and structure of synthesized this compound are typically confirmed using:
- High-Performance Liquid Chromatography (HPLC)
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
Carreira Method for Spirocyclic Building Block Synthesis
The method developed by Carreira and colleagues represents a significant advancement in the synthesis of spirocyclic compounds like this compound. Their approach provides access to a new area of chemical space with straightforward functional handles for further diversification.
Key features of the Carreira method include:
- Strategic construction of the spirocyclic core
- Stereoselective introduction of functional groups
- Efficient protection/deprotection strategies
- Scalable reaction conditions
Challenges in Synthesis and Solutions
Several challenges are commonly encountered in the preparation of this compound:
- Stereocontrol at the spiro center
- Regioselectivity in functionalization reactions
- Stability of intermediates
- Purification of final products
Researchers have developed various strategies to address these challenges, including:
- Use of chiral catalysts or auxiliaries
- Careful temperature control
- Sequential protection/deprotection steps
- Advanced purification techniques
Chemical Reactions Analysis
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form thiols or other reduced sulfur compounds using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced with other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways involving sulfur and nitrogen atoms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms in the ring system enhances its ability to form hydrogen bonds and other interactions with biological molecules, making it a versatile tool in drug discovery and biochemical research .
Comparison with Similar Compounds
Table 1: Comparative Structural Data
Key Research Findings
Heteroatom and Oxidation State Impact
- Sulfone vs. Thioether/Ether : The sulfone group (5,5-dioxide) in the target compound increases polarity and metabolic stability compared to thioether or ether analogs (e.g., CAS 1453315-68-8, 2166784-06-9) . Sulfones are less prone to oxidative metabolism, making them advantageous in drug design.
- Thia vs.
Functional Group Influence
- Hydroxy vs. Oxo : The 8-hydroxy group (target compound) enhances hydrophilicity and hydrogen-bonding capacity relative to 7-oxo or 8-oxo analogs. This could improve solubility but may necessitate protective group strategies during synthesis .
- Hydroxymethyl Substitution : The hydroxymethyl variant (CAS 1373029-00-5) introduces a flexible side chain, enabling further derivatization for linker attachment in PROTACs .
Spirocyclic Scaffold Utility
- Conformational Rigidity: All listed compounds leverage the spiro[3.4]octane core to restrict rotational freedom, improving target-binding selectivity.
- Applications : While the target compound is specialized for protein degradation, others (e.g., CAS 1453315-68-8) serve as general building blocks in diversity-oriented synthesis .
Table 2: Physicochemical Properties
Biological Activity
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 1340481-90-4, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 277.34 g/mol
- CAS Number : 1340481-90-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Antioxidant Activity : Preliminary studies suggest that this compound can mitigate oxidative stress by enhancing the activity of antioxidant enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. It has been observed to reduce levels of pro-inflammatory cytokines in animal models of inflammation, indicating a potential role in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various azaspiro compounds, including this compound. The results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its potential use in clinical settings for infections resistant to conventional antibiotics. -
Inflammation Model Study :
In a controlled experiment involving induced paw edema in rats, administration of this compound resulted in a statistically significant reduction in edema compared to the control group (p < 0.05). This suggests that the compound may inhibit inflammatory mediators effectively.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify regiochemistry (e.g., AB quartets for diastereotopic protons) . F NMR is critical for fluorinated analogs .
- X-ray Crystallography : Use SHELXL for small-molecule refinement and SHELXD for structure solution, particularly for resolving twinned crystals .
- SFC : Chiralpak AD-3 columns with CO/methanol gradients confirm enantiopurity (>99% ee) .
How should researchers address contradictory NMR data in spirocyclic intermediates?
Advanced Research Question
Contradictions may arise from:
- Dynamic Effects : Conformational flexibility in spiro rings can cause signal splitting. Use variable-temperature NMR to slow interconversion .
- Impurities : Silica gel chromatography (ethyl acetate/heptane gradients) removes byproducts .
- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated spectra for ambiguous protons.
What are the best practices for handling and storing air/moisture-sensitive intermediates?
Basic Research Question
- Storage : Refrigerate in airtight containers under inert gas (N or Ar). Desiccants prevent hydrolysis of tert-butyl carbamate groups .
- Handling : Use flame-retardant gloves and electrostatic-safe equipment during transfers. Avoid skin contact with trifluoroacetic acid (TFA) during deprotection .
What challenges arise in crystallizing tert-butyl spirocyclic derivatives, and how are they mitigated?
Advanced Research Question
- Twinning : Common in high-symmetry spiro systems. SHELXD’s dual-space algorithm improves phase resolution in twinned crystals .
- Low Solubility : Co-crystallization with dimethyl sulfoxide (DMSO) or ethanol enhances crystal growth.
- Data Collection : Use high-resolution synchrotron sources for weakly diffracting samples .
How can computational tools aid in rationalizing reaction outcomes for this compound?
Advanced Research Question
- Docking Studies : Predict enzyme-substrate interactions (e.g., ketoreductase binding pockets) to guide mutagenesis for improved activity .
- Mechanistic Probes : DFT calculations identify transition states in Suzuki-Miyaura couplings, explaining regioselectivity with aryl halides .
What purification techniques are effective for tert-butyl spirocyclic byproducts?
Basic Research Question
- Chromatography : Silica gel with ethyl acetate/heptane gradients (0–100%) separates diastereomers .
- Acid-Base Extraction : Use aqueous HCl or NaHCO to isolate amine or carboxylate intermediates .
How do steric and electronic effects influence reactivity in spirocyclic systems?
Advanced Research Question
- Steric Hindrance : tert-Butyl groups shield carbamate carbonyls, reducing unwanted nucleophilic attack .
- Electronic Tuning : Thia (sulfur) substituents alter ring strain and nucleophilicity, impacting cyclization rates in azaspiro syntheses .
What safety protocols are critical for large-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
